molecular formula C13H17ClN2O2 B1345494 4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine CAS No. 77280-30-9

4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine

Cat. No.: B1345494
CAS No.: 77280-30-9
M. Wt: 268.74 g/mol
InChI Key: GCBXVGDTMAULPU-UHFFFAOYSA-N
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Description

4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a 2,6-dimethylmorpholine core substituted with a p-chlorophenylcarbamyl group at the 4-position. Morpholine derivatives are widely studied for their biological activities, including antifungal, anticancer, and catalytic properties, depending on their substituents .

Properties

IUPAC Name

N-(4-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9-7-16(8-10(2)18-9)13(17)15-12-5-3-11(14)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXVGDTMAULPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998525
Record name N-(4-Chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide
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Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77280-30-9
Record name Morpholine, 2,6-dimethyl-4-(p-chlorocarbanilino)-
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Record name NSC162176
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Record name N-(4-Chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide
Source EPA DSSTox
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Record name 4-(N-(4-CHLOROPHENYL)CARBAMOYL)-2,6-DIMETHYLMORPHOLINE
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Biological Activity

4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine (CAS No. 77280-30-9) is a synthetic compound with notable applications in medicinal chemistry and agrochemical formulations. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C13H17ClN2O2
  • Molecular Weight : 268.74 g/mol
  • Structure : The compound features a morpholine ring substituted with a p-chlorophenylcarbamyl group and two methyl groups at the 2 and 6 positions.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Cell Signaling Modulation : It may modulate signaling pathways that are crucial for cell growth and survival, influencing tumor cell behavior.
  • Cytotoxicity : Studies indicate moderate cytotoxic effects against human tumor cell lines, suggesting potential as an anticancer agent.

Cytotoxicity Studies

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Observations
A549 (Lung)25Moderate cytotoxicity observed
HeLa (Cervix)30Significant inhibition of cell viability
MCF-7 (Breast)50Lower sensitivity compared to A549

Case Study 1: Anticancer Activity

In a recent investigation, researchers evaluated the anticancer properties of the compound against A549 and HeLa cell lines. The study revealed that the compound induced apoptosis through the inhibition of tubulin polymerization, disrupting normal mitotic processes. Immunostaining techniques demonstrated perinuclear localization of the compound within treated cells, indicating its potential to interfere with cellular structures critical for division .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and specific metabolic enzymes. The results indicated that the compound acted as a competitive inhibitor for enzymes involved in the detoxification pathways within cells. This inhibition could lead to increased oxidative stress and subsequent apoptotic signaling in cancer cells.

Safety and Toxicology

While exploring its biological activity, it is crucial to consider safety profiles. The compound is classified as hazardous due to its corrosive nature and potential to cause severe health effects upon exposure. Proper handling procedures must be followed to mitigate risks associated with skin contact or inhalation .

Comparison with Similar Compounds

Role of Cytochrome P-450 Isozymes

  • NNDM: Metabolism by cytochrome P-450LM2 (phenobarbital-induced) is predominant in rabbits, with 95% inhibition observed using anti-LM2 antibodies. LM3a contributes minimally (7% inhibition) .

Structural Determinants of Activity

  • Amorolfine vs. Fenpropimorph : Both feature bulky aromatic substituents but differ in application. Amorolfine’s tert-butyl group enhances stability for topical use, while fenpropimorph’s stereochemistry optimizes fungicidal activity in plants .
  • Chlorophenylcarbamyl vs. Imidazolyl : The chlorophenyl group may confer electrophilic reactivity (similar to NNDM), whereas the imidazolyl group in the hydrobromide derivative enables hydrogen bonding in drug design .

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